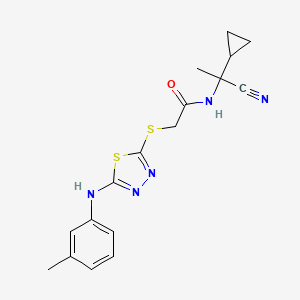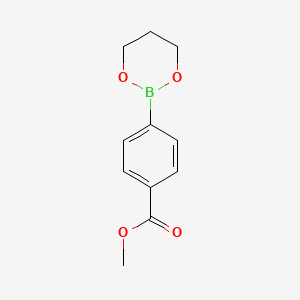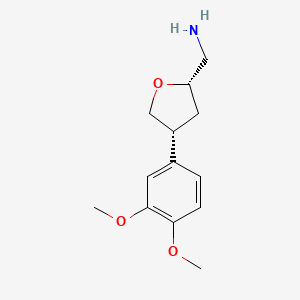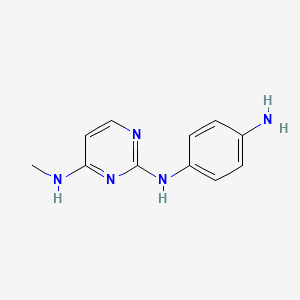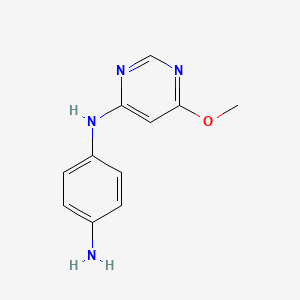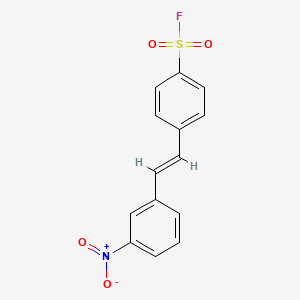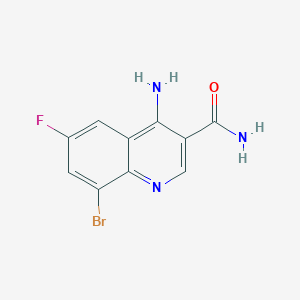
4-Amino-8-bromo-6-fluoroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-8-bromo-6-fluoroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-bromo-6-fluoroquinoline-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 6-fluoroquinoline-3-carboxylic acid, followed by amination and subsequent carboxamide formation. The reaction conditions often include the use of brominating agents like N-bromosuccinimide (NBS) and amination reagents such as ammonia or primary amines under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. The use of advanced purification methods like recrystallization and chromatography ensures the removal of impurities and enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-bromo-6-fluoroquinoline-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted quinolines, nitroquinolines, and various coupled products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-8-bromo-6-fluoroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Amino-8-bromo-6-fluoroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like CD38 by binding to their active sites, thereby modulating cellular processes. The compound’s ability to interact with DNA and proteins also contributes to its biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-8-fluoroquinoline
- 4-Amino-7,8-difluoroquinoline
- 4-Bromo-8-fluoroquinoline
- 4-Chloro-8-fluoroquinoline
- 5-Bromo-8-fluoroquinoline
Uniqueness
4-Amino-8-bromo-6-fluoroquinoline-3-carboxamide is unique due to the combination of amino, bromo, and fluoro substituents on the quinoline ring. This unique substitution pattern enhances its chemical reactivity and potential for diverse applications compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H7BrFN3O |
|---|---|
Molecular Weight |
284.08 g/mol |
IUPAC Name |
4-amino-8-bromo-6-fluoroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H7BrFN3O/c11-7-2-4(12)1-5-8(13)6(10(14)16)3-15-9(5)7/h1-3H,(H2,13,15)(H2,14,16) |
InChI Key |
KMQBSSASGMCEEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)N)C(=O)N)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


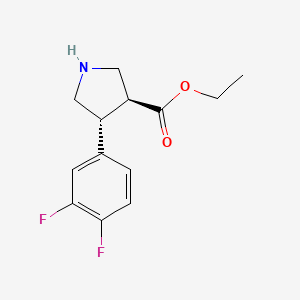
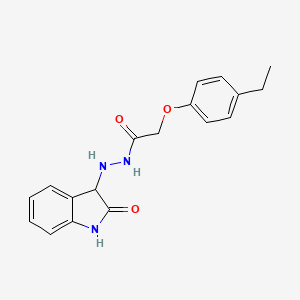
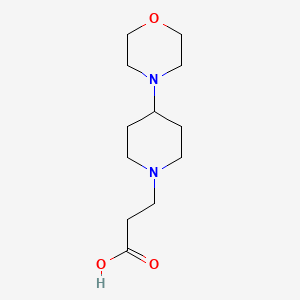
![tert-Butyl 9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate](/img/structure/B13349685.png)
![8-Chloropyrido[2,3-b]pyrazin-6-ol](/img/structure/B13349686.png)
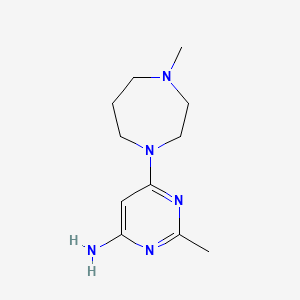
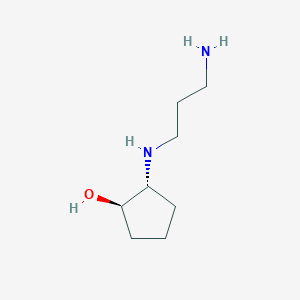
![sodium;2,6-dibromo-4-[4,5,6,7-tetrabromo-3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate](/img/structure/B13349691.png)
